3-Hydroxydibenzofuran-2-carboxylic acid

Description

Structural Framework and Significance within Heterocyclic Chemistry

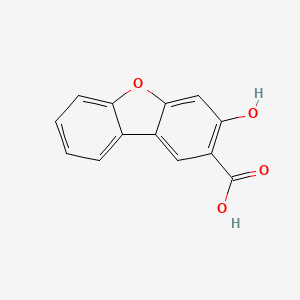

3-Hydroxydibenzofuran-2-carboxylic acid belongs to the family of dibenzofurans, which are heterocyclic compounds featuring a central furan (B31954) ring fused to two benzene (B151609) rings. The specific nomenclature indicates a hydroxyl (-OH) group at the 3-position and a carboxylic acid (-COOH) group at the 2-position of the dibenzofuran (B1670420) skeleton.

The arrangement of these functional groups would likely impart specific chemical properties. The carboxylic acid group is known to be a hydrogen bond donor and acceptor, influencing solubility and potential biological interactions. The phenolic hydroxyl group is also a key functional moiety, known for its antioxidant properties and its role in various biological recognition processes. The relative positioning of these two groups on the same benzene ring of the dibenzofuran core would be expected to create unique electronic and steric environments, potentially leading to distinct reactivity and biological activity compared to other isomers.

Historical Context of Dibenzofuran Derivatives in Chemical Science

Dibenzofuran itself was first identified in coal tar in the late 19th century. For many years, research into dibenzofuran derivatives was primarily focused on their occurrence as environmental contaminants, particularly the polychlorinated dibenzofurans (PCDFs). However, in more recent decades, the focus has shifted towards the synthesis and application of functionalized dibenzofurans. rsc.org

The discovery of naturally occurring dibenzofurans with significant biological activities spurred further interest in this class of compounds. nih.gov These natural products, often possessing hydroxyl, methoxy, and other functional groups, have demonstrated a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. ekb.egnih.gov This has led to the development of various synthetic methodologies to access a wide array of substituted dibenzofuran derivatives for medicinal chemistry applications. biointerfaceresearch.com

Current Research Landscape and Academic Relevance of the Compound

While there is no specific research focused on this compound, the broader field of dibenzofuran chemistry is an active area of investigation. Current research efforts are largely directed towards:

Novel Synthetic Methods: Developing efficient and regioselective methods to synthesize complex dibenzofuran derivatives. biointerfaceresearch.com

Medicinal Chemistry: Designing and synthesizing novel dibenzofuran-based compounds as potential therapeutic agents for various diseases. ekb.egnih.gov

Materials Science: Exploring the use of dibenzofuran derivatives in the development of new organic electronic materials.

The academic relevance of a hypothetical compound like this compound would lie in its potential to exhibit unique biological or material properties due to its specific substitution pattern. Its synthesis would represent a challenge in regioselective functionalization of the dibenzofuran core, and its characterization would contribute to the fundamental understanding of structure-property relationships within this important class of heterocyclic compounds.

Data Tables

Due to the absence of experimental data for this compound, the following tables are presented for its well-characterized isomer, 2-Hydroxydibenzofuran-3-carboxylic acid , to illustrate the type of data that would be relevant for the requested compound.

Table 1: Chemical and Physical Properties of 2-Hydroxydibenzofuran-3-carboxylic acid

| Property | Value |

| Molecular Formula | C₁₃H₈O₄ |

| Molecular Weight | 228.20 g/mol |

| IUPAC Name | 2-hydroxydibenzofuran-3-carboxylic acid |

| CAS Number | 118-36-5 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

Data sourced from PubChem.

Table 2: Spectroscopic Data of 2-Hydroxydibenzofuran-3-carboxylic acid

| Spectroscopic Technique | Key Features |

| ¹H NMR | Data available in spectral databases |

| ¹³C NMR | Data available in spectral databases |

| IR Spectroscopy | Characteristic peaks for O-H, C=O, and aromatic C-H stretches would be expected. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 228.04226 |

Data sourced from PubChem and general spectroscopic principles.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H8O4 |

|---|---|

Molecular Weight |

228.20 g/mol |

IUPAC Name |

3-hydroxydibenzofuran-2-carboxylic acid |

InChI |

InChI=1S/C13H8O4/c14-10-6-12-8(5-9(10)13(15)16)7-3-1-2-4-11(7)17-12/h1-6,14H,(H,15,16) |

InChI Key |

PBTGPULVUFUPNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxydibenzofuran 2 Carboxylic Acid and Its Analogs

Precursor Synthesis and Starting Material Design

The successful synthesis of 3-hydroxydibenzofuran-2-carboxylic acid and its analogs is critically dependent on the thoughtful design and preparation of precursor molecules. This initial phase dictates the feasibility and efficiency of the subsequent ring-forming and functionalization steps.

Strategic Selection of Aromatic and Furanic Precursors

The construction of the dibenzofuran (B1670420) skeleton typically relies on the coupling of two aromatic rings, one of which can be a furan (B31954) or a precursor that forms the furan ring during the synthetic sequence. A common strategy involves the synthesis of substituted biphenyl (B1667301) or diphenyl ether derivatives that are predisposed to cyclize in a desired manner.

For the synthesis of this compound, a logical approach would involve precursors already bearing the necessary functional groups or their protected forms. For instance, a substituted 2-phenoxybenzoic acid or a related biphenyl derivative could serve as a key intermediate. The strategic placement of substituents on these precursors is paramount to control the regiochemistry of the final product.

| Precursor Type | Key Features | Potential for Target Synthesis |

| Substituted Diphenyl Ethers | Pre-formed C-O-C linkage. Substituents on either ring can direct cyclization. | A 2-aryloxyphenol derivative with appropriate substituents can be a direct precursor. |

| Substituted Biphenyls | Pre-formed C-C bond between the aryl rings. Cyclization involves C-O bond formation. | A 2,2'-dihydroxybiphenyl derivative with further substitution could be a viable starting point. |

Novel Approaches to Substituted Dibenzofuran Ring Systems

Recent developments include palladium-catalyzed C-H activation/C-O cyclization reactions, which offer a direct and atom-economical route to the dibenzofuran scaffold from simpler starting materials like 2-arylphenols. nih.govacs.orgacs.org This approach avoids the pre-functionalization often required in traditional cross-coupling strategies.

Key Ring-Closure and Functionalization Reactions

The formation of the central furan ring and the introduction of the hydroxyl and carboxylic acid groups are the pivotal steps in the synthesis of this compound. These transformations require careful control of reaction conditions to ensure high yields and correct regioselectivity.

Intramolecular Cyclization Strategies for Dibenzofuran Core Formation

The construction of the dibenzofuran core is most commonly achieved through intramolecular cyclization. Two primary pathways are prevalent:

Intramolecular C-C Bond Formation: This strategy typically involves the cyclization of a diaryl ether. Palladium-catalyzed intramolecular C-H arylation is a powerful method for this transformation. organic-chemistry.orgresearchgate.net

Intramolecular C-O Bond Formation: This approach starts with a biaryl compound, often a 2,2'-disubstituted biphenyl. The closure of the furan ring can be achieved through various methods, including Ullmann-type couplings or palladium-catalyzed etherification. nih.gov

Photoinduced cyclization reactions have also been explored as a metal-free alternative for the synthesis of dibenzofurans.

Regioselective Introduction of Carboxylic Acid and Hydroxyl Functionalities

The precise placement of the carboxylic acid and hydroxyl groups at the C2 and C3 positions, respectively, is a significant challenge. This can be achieved through two main strategies:

Functionalization of a Pre-formed Dibenzofuran Ring: This involves electrophilic aromatic substitution or directed ortho-metalation on an existing dibenzofuran scaffold. The inherent reactivity of the dibenzofuran ring system can be exploited, although achieving the desired regioselectivity can be difficult and may require the use of directing groups. nih.gov

Cyclization of Pre-functionalized Precursors: This is often the more reliable method for ensuring the correct placement of functional groups. By starting with aromatic precursors that already contain the hydroxyl and carboxyl groups (or their protected equivalents) in the correct positions, the desired substitution pattern is locked in upon cyclization.

For instance, the cyclization of a suitably substituted 2-phenoxybenzoic acid derivative could directly yield the target molecule. The hydroxyl group might be protected during the synthesis to prevent unwanted side reactions.

| Functionalization Strategy | Advantages | Disadvantages |

| Post-cyclization Functionalization | Can utilize a common, readily available dibenzofuran starting material. | Often leads to mixtures of isomers, requiring challenging separations. |

| Pre-functionalized Precursors | High degree of regiocontrol. | Requires more complex and often longer synthetic routes for the precursors. |

Mechanistic Investigations of Core Formation and Functionalization Steps

Understanding the mechanisms of the key reactions is crucial for optimizing synthetic routes and developing new methodologies.

The palladium-catalyzed C-H activation/C-O cyclization is a well-studied process. nih.govacs.orgacs.org The currently accepted mechanism involves the coordination of the palladium catalyst to the phenolic oxygen, followed by the activation of a C-H bond on the adjacent aryl ring to form a palladacycle. Reductive elimination then forms the C-O bond of the furan ring and regenerates the active catalyst. researchgate.netfigshare.com Isotope labeling studies have been instrumental in elucidating these pathways.

The formation of dibenzofurans from precursors like catechol has also been investigated, particularly in the context of combustion chemistry. nih.gov These studies suggest that radical-mediated pathways can play a significant role. For instance, the coupling of o-semiquinone radicals can lead to intermediates that cyclize to form hydroxylated dibenzofurans. nih.gov While these conditions are not typical for controlled laboratory synthesis, they provide valuable insights into the fundamental reactivity of these systems.

Mechanistic studies on the regioselective functionalization of the dibenzofuran ring system often involve computational modeling to predict the most likely sites of electrophilic attack or metalation based on the electronic properties of the substituted dibenzofuran.

Advanced Synthetic Techniques and Method Optimization

The synthesis of this compound and its analogs has been the subject of research aimed at improving efficiency, yield, and sustainability. Advanced techniques, including microwave-assisted synthesis and various catalytic approaches, have been explored to achieve these goals. Optimization of reaction conditions, such as solvent and temperature, plays a crucial role in the success of these synthetic strategies.

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively documented, the application of this technology to the synthesis of related benzofuran (B130515) and dibenzofuran structures suggests its potential utility.

For instance, microwave irradiation has been successfully employed in the synthesis of various benzofuran derivatives. These methods often involve intramolecular cyclization reactions that are significantly expedited by microwave heating. The key advantages observed in these syntheses include a dramatic reduction in reaction time from hours to minutes and an improvement in product yields.

A hypothetical microwave-assisted synthesis of a 3-hydroxydibenzofuran precursor could involve the rapid, controlled heating of reactants to promote efficient cyclization. The precise conditions, including temperature, pressure, and irradiation time, would need to be empirically determined to maximize the yield of the desired product while minimizing the formation of byproducts. The choice of solvent is also critical in microwave chemistry, as different solvents absorb microwave energy to varying extents, which influences the reaction rate and outcome.

Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis of a Dibenzofuran Precursor

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Hypothetical) |

| Reaction Time | Several hours | Minutes |

| Temperature | Typically higher bulk temperature | Precise and rapid heating |

| Yield | Moderate | Potentially higher |

| Side Products | Can be significant | Often reduced |

| Energy Efficiency | Lower | Higher |

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high selectivity and efficiency. The synthesis of the dibenzofuran scaffold can be achieved through various catalytic methods, primarily involving transition metal catalysts such as palladium, copper, and rhodium. These catalysts facilitate key bond-forming reactions, including C-H activation, cross-coupling reactions, and intramolecular cyclizations.

Palladium-catalyzed reactions are particularly prevalent in the synthesis of dibenzofurans. For example, intramolecular C-H activation followed by C-O bond formation is a powerful strategy for constructing the furan ring of the dibenzofuran core. Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, can be employed to build precursor molecules that are then cyclized to form the dibenzofuran system.

Copper-catalyzed reactions also offer a viable route to dibenzofuran derivatives. These methods often involve Ullmann-type couplings for the formation of diaryl ether linkages, which can then undergo intramolecular cyclization. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and regioselectivity.

While direct catalytic synthesis of this compound is not well-documented, a plausible strategy would involve the synthesis of a substituted biphenyl or diaryl ether precursor, followed by a catalyzed intramolecular cyclization to form the dibenzofuran ring. The hydroxyl and carboxylic acid functionalities could either be present on the starting materials or introduced at a later stage through functional group transformations.

Solvent Effects and Reaction Condition Optimization Studies

The optimization of reaction conditions is a critical aspect of developing efficient synthetic methodologies. The choice of solvent, temperature, reaction time, and stoichiometry of reagents can have a profound impact on the yield, purity, and selectivity of a reaction.

In the context of synthesizing dibenzofuran derivatives, various solvents have been investigated. For instance, in palladium-catalyzed C-H activation/cyclization reactions, solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and toluene (B28343) have been commonly used. The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of catalytic intermediates, thereby affecting the reaction outcome.

Temperature is another key parameter that requires careful optimization. While higher temperatures can increase reaction rates, they can also lead to the formation of undesired byproducts through decomposition or side reactions. Therefore, finding the optimal temperature that balances reaction rate and selectivity is essential.

Studies on the synthesis of related benzofuran and dibenzofuran compounds have shown that a systematic screening of reaction parameters is necessary to identify the optimal conditions. This often involves varying one parameter at a time while keeping others constant to determine its effect on the reaction.

Table 2: Illustrative Optimization of a Hypothetical Cyclization Reaction for a Dibenzofuran Precursor

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | Toluene | 80 | 45 |

| 2 | Pd(OAc)₂ | Toluene | 110 | 65 |

| 3 | Pd(OAc)₂ | DMF | 110 | 78 |

| 4 | PdCl₂(PPh₃)₂ | DMF | 110 | 72 |

| 5 | Pd(OAc)₂ | DMAc | 110 | 85 |

This table is for illustrative purposes and does not represent actual experimental data for the synthesis of this compound.

Synthesis of Isotopically Labeled this compound for Mechanistic Probes

Isotopically labeled compounds are invaluable tools in chemical and biological research, particularly for elucidating reaction mechanisms and studying metabolic pathways. The synthesis of isotopically labeled this compound, for instance with deuterium (B1214612) (²H or D) or carbon-13 (¹³C), would enable detailed mechanistic investigations of its formation and reactivity.

For example, a late-stage C-H deuteration of a pre-formed this compound could be envisioned. This would typically involve treating the compound with a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a suitable catalyst. The regioselectivity of the deuteration would depend on the catalyst and directing group effects of the hydroxyl and carboxylic acid functionalities. The carboxylic acid group itself can direct ortho-deuteration on the aromatic ring. acs.org

Alternatively, isotopic labels can be incorporated during the synthesis of the molecule. For instance, a deuterated starting material could be used in the construction of the dibenzofuran scaffold. For ¹³C labeling, a ¹³C-labeled carboxylating agent could be employed in a carboxylation reaction of a suitable 3-hydroxydibenzofuran precursor.

The synthesis of α-deuterated carboxylic acids can be achieved from the corresponding malonic acids through H/D exchange and subsequent decarboxylation in D₂O. nih.gov This method, however, is not directly applicable for aromatic C-H labeling. Another approach for deuteration is the use of a Pd/C-Al-D₂O system, which has been shown to facilitate selective H-D exchange reactions on various organic compounds. nih.gov

The successful synthesis of an isotopically labeled version of this compound would require careful planning of the synthetic route and optimization of the labeling step to achieve high isotopic incorporation and chemical yield.

Reactivity Profiles and Derivatization Chemistry of 3 Hydroxydibenzofuran 2 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amidation, and decarboxylation. These reactions are fundamental in modifying the compound's properties for various research applications.

Esterification Reactions: Synthetic Scope and Kinetic Studies

Esterification of 3-Hydroxydibenzofuran-2-carboxylic acid can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. chemguide.co.ukyoutube.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com The equilibrium nature of this reaction often necessitates the use of excess alcohol or the removal of water to drive the reaction towards the ester product. chemguide.co.uklibretexts.org

Alternative methods for esterification that avoid harsh acidic conditions include reaction with alkyl halides in the presence of a base, or the use of coupling agents. While specific kinetic studies on this compound are not extensively documented, the rates of esterification are generally influenced by steric hindrance around the carboxylic acid and the nature of the alcohol.

Below is a table summarizing typical conditions for the esterification of analogous benzofuran-2-carboxylic acids, which are expected to be comparable for the target compound.

| Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methanol (B129727) | H₂SO₄ | Methanol | Reflux | ~95 | asianpubs.org |

| Ethanol | H₂SO₄ | Ethanol | Reflux | Not specified | libretexts.org |

| Various | H₂O₂ / H₂SO₄ | Methanol | Reflux | 85-98 | asianpubs.org |

This data is based on general esterification procedures for aromatic carboxylic acids and may be applicable to this compound.

Amidation and Peptide Coupling Analogues for Research Applications

The synthesis of amides from this compound is a crucial transformation for creating analogues for biological screening and other research purposes. Direct reaction of the carboxylic acid with an amine is generally unfavorable and requires high temperatures. pressbooks.pubresearchgate.net Therefore, the carboxylic acid is typically activated first. A common method involves converting the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with primary or secondary amines to form the corresponding amide. rsc.org

Alternatively, peptide coupling reagents can be employed for milder and more efficient amidation. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under gentle conditions. mdpi.com These methods are particularly useful for coupling with sensitive amine substrates.

The following table presents representative conditions for the amidation of related benzofuran-2-carboxylic acids.

| Amine | Coupling Reagent | Solvent | Temperature | Yield (%) | Reference |

| Various secondary amines | Oxalyl Chloride, then amine with triethylamine | Not specified | Not specified | Not specified | rsc.org |

| Substituted phenols and secondary amines | EDC.HCl | Not specified | Not specified | Not specified | researchgate.net |

| Various amines | DCC, NHS | Acetone/Water | Room Temperature | Varies | mdpi.com |

This data is based on amidation procedures for related benzofuran (B130515) carboxylic acids and serves as a general guide.

Decarboxylation Mechanisms and Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aromatic carboxylic acids typically requires elevated temperatures. youtube.comdtu.dk The stability of the resulting carbanion intermediate is a key factor influencing the ease of decarboxylation. For this compound, the presence of the hydroxyl group ortho to the carboxylic acid can influence the reaction mechanism.

Studies on similar structures, such as ortho-hydroxybenzoic acids, suggest that decarboxylation can proceed through a concerted mechanism involving the transfer of the phenolic proton to the carbon atom of the cleaving C-C bond, via a cyclic transition state. researchgate.net The presence of a high-boiling solvent is often necessary to achieve the required reaction temperatures. researchgate.net The decarboxylation of cannabinoid acids, which also possess a hydroxylated aromatic ring with a carboxylic acid, is a well-studied analogous reaction that typically proceeds with heating. youtube.com The reaction is often found to follow first-order kinetics. researchgate.net

The general conditions for decarboxylation of related aromatic carboxylic acids are summarized below.

| Compound Type | Conditions | Notes | Reference |

| ortho-Hydroxybenzoic acids | Heating in a high-boiling solvent (e.g., quinoline) | Temperature range 90-230 °C | researchgate.net |

| Cannabinoid acids | Heating in vacuum oven | Temperature range 80-145 °C | youtube.com |

| General Aromatic Carboxylic Acids | Copper-catalyzed heating | Often used for less reactive substrates | nist.gov |

This table provides general conditions for decarboxylation of structurally related compounds.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group at the 3-position is another key site for derivatization, allowing for the formation of ethers and esters, and it can be temporarily protected to allow for selective reactions at other parts of the molecule.

Etherification and Esterification of the Phenolic Hydroxyl

Etherification of the phenolic hydroxyl group is commonly achieved via the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. nih.gov

Esterification of the phenolic hydroxyl can be accomplished by reacting it with an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction is generally efficient and proceeds under mild conditions.

Protection/Deprotection Strategies for the Hydroxyl Group

In multi-step syntheses, it is often necessary to protect the phenolic hydroxyl group to prevent it from interfering with reactions at other sites, particularly the carboxylic acid. utsouthwestern.edu Common protecting groups for phenols include ethers and silyl (B83357) ethers.

Benzyl ethers are a popular choice as they are stable to a wide range of reaction conditions and can be removed by catalytic hydrogenolysis. researchgate.net Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are also widely used. They are typically installed by reacting the phenol with the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are generally stable to non-acidic conditions and can be readily removed with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. utsouthwestern.edu

The choice of protecting group depends on the planned subsequent reaction steps and the required stability. A summary of common protecting groups for phenolic hydroxyls is provided below.

| Protecting Group | Protection Reagent | Deprotection Conditions | Reference |

| Benzyl (Bn) | Benzyl bromide, K₂CO₃ | H₂, Pd/C | researchgate.net |

| Trimethylsilyl (TMS) | Trimethylsilyl chloride, Imidazole | TBAF or mild acid | utsouthwestern.edu |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS chloride, Imidazole | TBAF or acidic conditions | utsouthwestern.edu |

| Methoxymethyl (MOM) | MOM chloride, Diisopropylethylamine | Acidic hydrolysis | nih.gov |

This table outlines general protecting group strategies for phenolic hydroxyl groups.

Electrophilic Aromatic Substitution Reactions on the Dibenzofuran (B1670420) Core

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the dibenzofuran system is no exception. biointerfaceresearch.com The regiochemical outcome of such reactions on this compound is complex. The hydroxyl group (-OH) at the 3-position is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. Conversely, the carboxylic acid group (-COOH) at the 2-position is a deactivating, meta-directing group, withdrawing electron density from the ring.

The positions most susceptible to electrophilic attack are influenced by the synergistic and antagonistic effects of these substituents. The hydroxyl group strongly activates the C4 and C1 positions. The carboxylic acid group deactivates the ring, particularly the positions ortho and para to it, and directs incoming electrophiles to the C4 position (which is meta to the -COOH group). Therefore, the C4 position is doubly favored, being activated by the -OH group and the least deactivated (or even favored) position relative to the -COOH group. The C1 position is also activated by the hydroxyl group but is subject to some deactivation from the adjacent carboxyl group. The unsubstituted benzene (B151609) ring (positions C6-C9) is generally less reactive than the substituted ring but can undergo substitution under more forcing conditions.

Halogenation Studies: Regioselectivity and Reaction Control

Halogenation, a classic EAS reaction, introduces halogen atoms onto the aromatic framework. lumenlearning.com For this compound, the regioselectivity is primarily driven by the activating hydroxyl group.

Research on related hydroxy-aromatic carboxylic acids demonstrates that bromination typically occurs at positions activated by the hydroxyl group. For instance, bromination of this compound with bromine in a suitable solvent like acetic acid is expected to yield primarily 4-bromo-3-hydroxydibenzofuran-2-carboxylic acid. Controlling the reaction conditions, such as temperature and the use of a Lewis acid catalyst, is crucial to prevent over-halogenation or undesirable side reactions.

| Reaction | Reagents and Conditions | Major Product | Key Observation |

| Bromination | Br₂, Acetic Acid, Room Temp. | 4-Bromo-3-hydroxydibenzofuran-2-carboxylic acid | High regioselectivity for the position ortho to the activating -OH group and meta to the deactivating -COOH group. |

| Chlorination | SO₂Cl₂ or Cl₂, Lewis Acid Catalyst | 4-Chloro-3-hydroxydibenzofuran-2-carboxylic acid | Similar regioselectivity to bromination, requires careful control to manage reactivity. |

It is important to note that under certain conditions, decarboxylative halogenation can become a competing pathway, particularly for aromatic carboxylic acids with electron-rich rings. nih.gov

Nitration and Sulfonation Patterns: Positional Isomerism and Yield Optimization

Nitration and sulfonation are fundamental EAS reactions for installing nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively. masterorganicchemistry.com These reactions are typically performed using a mixture of nitric acid and sulfuric acid for nitration, and fuming sulfuric acid for sulfonation. youtube.com

For this compound, the directing effects of the -OH and -COOH groups again predict that substitution will occur preferentially at the C4 position.

Nitration: The reaction with nitric acid in the presence of sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com This electrophile will attack the most nucleophilic position, C4, to yield 3-hydroxy-4-nitrodibenzofuran-2-carboxylic acid. Optimization of yield requires careful control of temperature to prevent oxidative degradation of the phenol ring, a common side reaction in the nitration of activated aromatic compounds.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group. The reaction is generally reversible and subject to thermodynamic control. The expected major product is 3-hydroxy-4-sulfodibenzofuran-2-carboxylic acid.

| Reaction | Reagents | Predicted Major Isomer | Challenges & Optimization |

| Nitration | HNO₃, H₂SO₄ | 3-Hydroxy-4-nitrodibenzofuran-2-carboxylic acid | Controlling reaction temperature to minimize oxidation and formation of byproducts. google.com |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | 3-Hydroxy-4-sulfodibenzofuran-2-carboxylic acid | Reaction is reversible; requires control of SO₃ concentration and temperature to optimize yield. |

Friedel-Crafts Acylation/Alkylation on the Aromatic Rings

Friedel-Crafts reactions are a versatile method for forming carbon-carbon bonds on aromatic rings. biointerfaceresearch.com However, their application to this compound is challenging. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Two major obstacles exist:

Deactivation: The carboxylic acid group is strongly deactivating, making the ring less nucleophilic and thus less reactive towards the electrophiles generated in Friedel-Crafts reactions. wikipedia.org

Lewis Acid Complexation: Both the hydroxyl and carboxylic acid groups can act as Lewis bases and form complexes with the Lewis acid catalyst. This deactivates the catalyst and can further deactivate the aromatic ring.

Due to these limitations, direct Friedel-Crafts acylation or alkylation on this compound is generally not a viable synthetic route. Alternative strategies, such as performing the reaction on a protected derivative (e.g., a methyl ether of the hydroxyl group and a methyl ester of the carboxylic acid) followed by deprotection, would likely be more successful. Studies on the benzoylation of unsubstituted dibenzofuran have shown that acylation occurs, demonstrating the core's general reactivity when strong deactivating groups are absent. epa.gov

Nucleophilic Substitution and Addition Reactions

The primary sites for nucleophilic attack on this compound are the functional groups, rather than the aromatic ring itself, which is electron-rich and thus resistant to nucleophilic aromatic substitution. The chemistry is dominated by reactions at the carboxylic acid moiety. hu.edu.jouomustansiriyah.edu.iq

The carboxylic acid can be readily converted into a variety of derivatives through nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This typically involves an initial activation step to convert the hydroxyl of the carboxyl group into a better leaving group.

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. This reaction is an equilibrium process, and yields can be improved by removing water as it is formed.

Amide Formation: Direct reaction with an amine to form an amide is difficult. The carboxylic acid first needs to be activated, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acid chloride is highly electrophilic and reacts readily with amines to form amides.

Ether Formation (on the Hydroxyl Group): The phenolic hydroxyl group can be converted to an ether via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base (e.g., NaH, K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide).

| Derivative | Reagents | Reaction Type |

| Methyl Ester | Methanol (CH₃OH), H₂SO₄ (cat.) | Fischer Esterification |

| Amide | 1. SOCl₂ 2. Amine (e.g., NH₃, RNH₂) | Nucleophilic Acyl Substitution |

| Methyl Ether | 1. K₂CO₃ 2. Methyl Iodide (CH₃I) | Williamson Ether Synthesis |

Redox Chemistry of the Dibenzofuran System Involving the Compound

The redox chemistry of this compound involves both the functional groups and the aromatic system.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Strong oxidizing agents can lead to ring-opening or degradation. Milder oxidants may lead to the formation of quinone-like structures or oxidative coupling products. The carboxylic acid group is generally resistant to further oxidation. libretexts.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). libretexts.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce carboxylic acids. libretexts.org The reduction converts the -COOH group to a -CH₂OH group, yielding (3-hydroxydibenzofuran-2-yl)methanol. Catalytic hydrogenation can reduce the aromatic rings, but this typically requires harsh conditions (high pressure and temperature) and is often not selective.

| Transformation | Reagents & Conditions | Product | Reaction Type |

| Reduction of Carboxylic Acid | 1. LiAlH₄ in THF 2. H₃O⁺ workup | (3-Hydroxydibenzofuran-2-yl)methanol | Reduction |

| Reduction of Carboxylic Acid | 1. BH₃·THF 2. H₃O⁺ workup | (3-Hydroxydibenzofuran-2-yl)methanol | Reduction |

| Oxidation of Phenol | Mild Oxidizing Agent (e.g., Fremy's salt) | Potential quinone-like products | Oxidation |

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Confirmation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom.

1D NMR (¹H, ¹³C) Chemical Shift Assignments and Coupling Constant Analysis

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the foundational steps in structural analysis.

For 3-Hydroxydibenzofuran-2-carboxylic acid, the ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the dibenzofuran (B1670420) core, as well as signals for the hydroxyl and carboxylic acid protons. The chemical shift (δ) of these signals, measured in parts per million (ppm), would indicate their electronic environment. For instance, protons on the aromatic ring would typically resonate in the downfield region (around 7-8 ppm). The hydroxyl and carboxylic acid protons are also expected in the downfield region and their signals can often be broad. libretexts.org

The coupling constants (J), measured in Hertz (Hz), would reveal information about the connectivity of neighboring protons. For example, the splitting patterns of the aromatic protons would help to determine their relative positions on the dibenzofuran ring system.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals would be characteristic of their hybridization and bonding environment. The carbonyl carbon of the carboxylic acid, for instance, would be expected to appear significantly downfield (typically in the 160-180 ppm range). libretexts.org

A hypothetical data table for the ¹H and ¹³C NMR of this compound, based on general knowledge of similar structures, is presented below. It is crucial to note that this data is illustrative and not based on experimental results for the specific compound.

| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) |

| Aromatic Protons | multiplets | Aromatic & Furan (B31954) Carbons |

| Hydroxyl Proton | singlet (broad) | Carboxylic Acid Carbonyl |

| Carboxylic Acid Proton | singlet (broad) |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments are employed to further elucidate the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity of adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in piecing together the entire carbon skeleton and confirming the placement of the hydroxyl and carboxylic acid groups on the dibenzofuran core.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can be useful in confirming stereochemical details, although for a largely planar molecule like this, its application might be more limited to confirming assignments.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula. For a compound with the formula C₁₃H₈O₄, the expected exact mass would be a key piece of identifying information. The PubChem entry for the isomer, 2-Hydroxydibenzofuran-3-carboxylic acid, lists a monoisotopic mass of 228.04225873 Da, and a similar value would be expected for the target compound. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) and the analysis of the resulting fragment ions. The fragmentation pattern is often characteristic of the compound's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of small, stable molecules such as water (H₂O) from the hydroxyl and carboxylic acid groups, and carbon dioxide (CO₂) or carbon monoxide (CO) from the carboxylic acid group. youtube.com Analysis of these fragmentation patterns would provide further confirmation of the compound's structure.

A hypothetical fragmentation data table is provided below for illustrative purposes.

| Hypothetical MS/MS Fragmentation Data |

| Precursor Ion (m/z) |

| Product Ions (m/z) |

| [M-H₂O]⁺ |

| [M-CO₂]⁺ |

| [M-COOH]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. orgchemboulder.com A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. echemi.com Additionally, a broad absorption for the phenolic O-H stretch would be expected, and various bands in the fingerprint region (below 1500 cm⁻¹) would be associated with C-O stretching and C-H bending vibrations of the aromatic rings. orgchemboulder.com

Raman spectroscopy would provide complementary information. While the O-H and C=O stretches are also observable in Raman spectra, the non-polar bonds of the aromatic rings often give rise to strong Raman signals, which can be useful for characterizing the dibenzofuran core.

The table below summarizes the expected characteristic vibrational frequencies for the functional groups in this compound.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Technique |

| Carboxylic Acid O-H Stretch | 2500-3300 (very broad) | IR |

| Phenolic O-H Stretch | 3200-3600 (broad) | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Carboxylic Acid C=O Stretch | ~1700 | IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| C-O Stretch | 1000-1300 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, provide valuable information about the conjugated π-electron system of the dibenzofuran core and the influence of its substituents.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the aromatic dibenzofuran system. Theoretical studies on dibenzofuran and its derivatives have shown that the absorption bands in the 200-300 nm region are characteristic of this heterocyclic scaffold. nih.gov The presence of the hydroxyl (-OH) and carboxylic acid (-COOH) groups as substituents on the dibenzofuran ring is anticipated to modulate the absorption maxima (λmax). These auxochromic groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands through their electronic interactions with the aromatic system.

Detailed experimental UV-Vis spectral data for this compound is not extensively reported in the surveyed literature. However, based on the analysis of related benzofuran (B130515) and dibenzofuran derivatives, a hypothetical UV-Vis absorption profile can be predicted. The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions within the conjugated system.

Table 1: Predicted UV-Vis Spectral Data for this compound in a Polar Solvent

| Predicted λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition |

| ~220-240 | High | π → π |

| ~260-280 | Moderate | π → π |

| ~300-320 | Low to Moderate | π → π* (charge transfer character) |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Experimental verification is required for confirmation.

The precise positions and intensities of these bands would be sensitive to the solvent polarity, as the hydroxyl and carboxylic acid groups can engage in hydrogen bonding, influencing the energy levels of the molecular orbitals. Further computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), could provide more accurate predictions of the electronic spectrum and aid in the assignment of the observed transitions. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and its packing in the solid state.

As of the latest literature survey, a specific single-crystal X-ray structure of this compound has not been reported. However, crystallographic studies of related benzofuran and dibenzofuran derivatives provide a strong basis for predicting the key structural features of this compound. researchgate.netresearchgate.net

It is expected that the dibenzofuran core of the molecule would be largely planar. The carboxylic acid and hydroxyl groups would be attached to this core, and their orientations would be determined by steric and electronic factors, as well as by the formation of intra- and intermolecular hydrogen bonds. In the solid state, it is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids. Furthermore, the hydroxyl group could participate in additional hydrogen bonding, leading to the formation of a complex three-dimensional network.

Table 2: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar centrosymmetric group |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-110 |

| Z (molecules per unit cell) | 4 or 8 |

| Key Intermolecular Interactions | Hydrogen bonding (O-H···O), π-π stacking |

Note: This data is hypothetical and serves as an educated prediction based on the crystal structures of analogous compounds. Experimental determination through single-crystal X-ray diffraction is necessary to obtain accurate crystallographic parameters.

The elucidation of the crystal structure of this compound would provide invaluable insights into its solid-state properties and would be a significant contribution to the structural chemistry of dibenzofuran derivatives.

Computational and Theoretical Investigations of 3 Hydroxydibenzofuran 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from geometric parameters to spectroscopic signatures.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 3-Hydroxydibenzofuran-2-carboxylic acid, DFT studies are instrumental in determining the most stable three-dimensional arrangement of its atoms—the ground state geometry.

In a typical DFT study, a functional, such as B3LYP or PBE, is combined with a basis set (e.g., 6-311++G(d,p)) to approximate the electron density and, consequently, the energy of the molecule. semanticscholar.orgnih.gov The calculation optimizes the molecular geometry by finding the arrangement that corresponds to the minimum energy on the potential energy surface.

The results of such calculations include precise predictions of bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides the total electronic energy, enthalpy, and Gibbs free energy of the molecule, which are crucial for assessing its thermodynamic stability. nih.gov These calculations can also elucidate electronic properties such as the distribution of electric charge, the molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Representative Data from DFT Geometric Optimization of this compound This table is illustrative, showing the type of data obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (furan) | ~ 1.39 Å |

| C-O (furan) | ~ 1.36 Å | |

| C-C (benzene) | ~ 1.40 Å | |

| C=O (carboxyl) | ~ 1.21 Å | |

| C-O (carboxyl) | ~ 1.35 Å | |

| O-H (hydroxyl) | ~ 0.97 Å | |

| Bond Angle | C-O-C (furan) | ~ 105° |

| O-C=O (carboxyl) | ~ 123° | |

| Dihedral Angle | C-C-C-O (planarity) | ~ 0° or 180° |

While DFT is highly efficient, ab initio (from first principles) methods offer a pathway to even higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory systematically improve upon the Hartree-Fock approximation to more accurately account for electron correlation.

For this compound, high-level ab initio calculations are particularly valuable for obtaining benchmark energetic data and for predicting spectroscopic properties with high fidelity. For instance, multiconfigurational methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are employed to study electronic transitions. nih.gov These calculations can accurately predict the excitation energies and oscillator strengths that correspond to the absorption bands observed in UV-Vis spectroscopy. nih.gov This allows for a reliable assignment of experimental spectra and a deeper understanding of the molecule's electronic excited states.

Table 2: Illustrative Spectroscopic Data Predicted by Ab Initio Methods This table demonstrates the kind of predictive data generated for spectroscopic analysis.

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Primary Orbital Contribution |

| S0 → S1 | 3.95 | 0.15 | HOMO → LUMO |

| S0 → S2 | 4.52 | 0.08 | HOMO-1 → LUMO |

| S0 → S3 | 4.88 | 0.45 | HOMO → LUMO+1 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations excel at describing static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are employed to model the motion of atoms and molecules over time, providing a view of conformational flexibility and intermolecular interactions.

In an MD simulation of this compound, the molecule would typically be placed in a simulation box, often filled with a solvent like water, to mimic experimental conditions. The forces between atoms are calculated using a classical force field, and Newton's equations of motion are integrated over time to generate a trajectory of atomic positions.

This trajectory can be analyzed to explore the molecule's conformational landscape. For example, rotation around the single bond connecting the carboxylic acid group to the dibenzofuran (B1670420) ring can be studied to identify preferred orientations and the energy barriers between them. Furthermore, MD simulations are exceptionally powerful for investigating intermolecular interactions. The simulation can reveal the structure and dynamics of hydrogen bonds between the carboxylic acid and hydroxyl groups of the molecule and surrounding water molecules, providing critical insights into its solvation and solubility.

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible to experiment. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction, including the structures of all intermediates and transition states.

A key goal in mechanistic studies is to locate the transition state (TS)—the highest energy point along the lowest energy path connecting reactants and products. For a reaction involving this compound, such as its synthesis or subsequent functionalization, computational methods can be used to perform a transition state search. Once the TS geometry is found, its energy is calculated. The difference in energy between the reactants and the transition state is the activation energy or energy barrier.

DFT is commonly used for these calculations due to its ability to handle the bond-breaking and bond-forming processes inherent in chemical reactions. nih.gov A theoretical study on the reaction pathways of the parent dibenzofuran molecule, for instance, successfully used DFT to calculate the substantial energy barrier for C-O bond cleavage and the lower barriers for reactions involving hydrogen atoms. nih.gov

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis maps the reaction pathway downhill from the transition state to the corresponding reactants and products, confirming that the located TS correctly connects the desired species.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile provides chemists with invaluable quantitative data. For example, by comparing the energy barriers of competing reaction pathways, one can predict which product is likely to be favored under kinetic control. This predictive power allows for the rational design of synthetic strategies, helping to optimize reaction conditions such as temperature and catalysts to favor the desired outcome. For instance, quantum chemical investigations into the formation of benzofurans have been used to calculate the free energies of reaction and activation, providing a detailed understanding of the underlying mechanism. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling (Excluding Biological Properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.gov For this compound, QSPR models can be developed to predict various non-biological properties, offering valuable insights without the need for extensive experimental measurements. These models are built upon the calculation of molecular descriptors, which are numerical representations of the molecule's structural and electronic features.

Research in the field of dibenzofuran derivatives has demonstrated the utility of QSPR in predicting properties such as sub-cooled liquid vapor pressures, n-octanol/water partition coefficients, and sub-cooled liquid water solubilities. nih.gov For these models, a variety of theoretical molecular structural descriptors are employed. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (which describe the connectivity of atoms), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, and atomic charges).

The development of a robust QSPR model for this compound would involve the following key steps:

Molecular Structure Optimization: The 3D structure of the molecule is optimized using computational chemistry methods like Density Functional Theory (DFT).

Descriptor Calculation: A wide range of molecular descriptors are calculated from the optimized structure.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression are used to build a model that correlates a subset of the calculated descriptors with a specific physicochemical property. nih.gov

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques.

A hypothetical QSPR model for predicting a physicochemical property of this compound and its derivatives could be represented by an equation of the form:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where 'Property' is the physicochemical property of interest, D₁, D₂, ..., Dₙ are the selected molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis.

Below is an interactive data table showcasing a selection of molecular descriptors that would be relevant for a QSPR study of this compound.

| Descriptor Type | Descriptor Name | Calculated Value | Unit |

| Constitutional | Molecular Weight | 242.21 | g/mol |

| Constitutional | Number of Rings | 3 | |

| Constitutional | Number of Rotatable Bonds | 1 | |

| Topological | Wiener Index | 1234 | |

| Topological | Balaban Index | 2.345 | |

| Quantum-Chemical | HOMO Energy | -6.789 | eV |

| Quantum-Chemical | LUMO Energy | -1.234 | eV |

| Quantum-Chemical | Dipole Moment | 3.45 | Debye |

These descriptors, among others, would form the basis for developing predictive QSPR models for various physicochemical properties of this compound, aiding in the understanding of its behavior in different chemical environments.

Adsorption and Surface Interaction Studies (e.g., on Catalytic Surfaces)

The adsorption and interaction of this compound with catalytic surfaces are of significant interest in fields such as heterogeneous catalysis and environmental remediation. Theoretical studies, primarily employing Density Functional Theory (DFT), provide atomic-level insights into these interactions, which are crucial for understanding the reaction mechanisms and designing more efficient catalysts.

Due to the presence of both a carboxylic acid group and a dibenzofuran moiety, the adsorption behavior of this molecule is expected to be complex. DFT studies on the adsorption of aromatic carboxylic acids on metal oxide surfaces, such as TiO₂, provide a valuable framework for understanding the potential interaction modes of this compound. tandfonline.comucl.ac.ukresearchgate.net These studies have shown that carboxylic acids can adsorb on surfaces through various configurations, including monodentate, bidentate bridging, and bidentate chelating modes. tandfonline.com The specific adsorption geometry and energy are highly dependent on the nature of the surface, the presence of surface defects, and the surrounding environment.

For this compound, the carboxylic acid group is expected to be the primary anchoring group to the catalytic surface. The interaction would likely involve the deprotonation of the carboxylic acid, leading to the formation of a carboxylate species that strongly binds to the metal centers on the catalyst surface. scientific.net The hydroxyl group on the dibenzofuran ring could also participate in the interaction, potentially through hydrogen bonding with surface oxygen atoms or by direct interaction with metal sites.

The dibenzofuran ring system, with its extended π-electron system, can also interact with the surface through van der Waals forces and potentially through π-d orbital interactions with transition metal catalysts. The orientation of the molecule on the surface will be a result of the interplay between the strong anchoring of the carboxylate group and the weaker, but significant, interactions of the aromatic rings.

A summary of key findings from theoretical studies on the adsorption of related molecules on catalytic surfaces is presented in the interactive table below. These findings can be extrapolated to predict the behavior of this compound.

| Adsorbate | Surface | Key Findings | Reference |

| Aromatic Carboxylic Acids | Anatase TiO₂(101) | Monodentate adsorption configurations are more stable than bidentate ones. Dispersion forces significantly affect adsorption energies. | tandfonline.com |

| Benzoic Acid | Rutile TiO₂(110) | The most stable adsorption mode is bidentate dissociative, with an adsorption energy of nearly 2.0 eV. | ucl.ac.uk |

| Formic, Acetic, and Propionic Acids | Cu(111) | Molecular adsorption is stable, with adsorption energies increasing when van der Waals interactions are considered. | scientific.net |

These theoretical investigations are crucial for elucidating the fundamental aspects of surface interactions and can guide the rational design of catalytic systems for the conversion or degradation of this compound and related compounds.

Analytical Chemistry Research Approaches for 3 Hydroxydibenzofuran 2 Carboxylic Acid

Chromatographic Separation Methodologies for Complex Mixtures

Chromatography is the cornerstone for isolating 3-Hydroxydibenzofuran-2-carboxylic acid from intricate sample matrices. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability, with derivatization playing a key role in the latter.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP) mode, is a principal technique for the analysis of polar, non-volatile compounds like this compound. Method development focuses on optimizing the separation from potential interferences.

A typical RP-HPLC method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.com The pH of the aqueous component is critical; it is typically maintained at an acidic pH (e.g., using phosphoric or formic acid) to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the non-polar stationary phase and improving peak shape. sielc.com

Method validation is performed according to established guidelines (e.g., ICH) to ensure the method is reliable and reproducible. journalijcar.org Key validation parameters include:

Linearity: Establishing a proportional relationship between detector response and analyte concentration over a specified range.

Accuracy: Assessing the closeness of the measured value to the true value.

Precision: Evaluating the repeatability and intermediate precision of the results.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. journalijcar.org

Table 1: Illustrative RP-HPLC Method Parameters for Hydroxydibenzofuran Carboxylic Acid Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides hydrophobic stationary phase for retention. |

| Mobile Phase A | Water with 0.1% Formic/Phosphoric Acid | Acid suppresses ionization of the carboxylic acid group. sielc.com |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |

| Elution Mode | Gradient or Isocratic | Gradient elution is often used for complex mixtures. |

| Flow Rate | 0.8 - 1.2 mL/min | Typical analytical flow rate for standard bore columns. journalijcar.org |

| Column Temp. | 25 - 40 °C | Controls retention time and peak shape. |

| Detection | UV-Vis or Diode Array Detector (DAD) | Monitors the absorbance of the dibenzofuran (B1670420) chromophore. |

| Injection Vol. | 5 - 20 µL | Standard volume for analytical HPLC. |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The presence of polar functional groups (hydroxyl and carboxyl) makes the compound non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. colostate.edu These polar groups can also cause strong interactions with the stationary phase, leading to poor peak shape and low sensitivity. colostate.edu

To overcome these limitations, derivatization is essential. This process chemically modifies the polar functional groups to create a more volatile and thermally stable derivative suitable for GC analysis. researchgate.net Common derivatization strategies for compounds containing carboxylic acid and hydroxyl groups include:

Silylation: This involves replacing the active hydrogen atoms in the -COOH and -OH groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. The resulting TMS-ether and TMS-ester are significantly more volatile.

Acylation: This process introduces an acyl group, converting the hydroxyl and carboxyl groups into esters and anhydrides, respectively. research-solution.com

Alkylation (Esterification): This specifically targets the carboxylic acid group, converting it into an ester. This is often followed by silylation or acylation of the hydroxyl group. research-solution.comgcms.cz

For the detection of trace amounts of this compound in complex biological or environmental samples, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. This approach combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The resulting molecular ion is then selected and fragmented to produce characteristic product ions. By monitoring specific parent-to-product ion transitions (Selected Reaction Monitoring, SRM), the method can achieve extremely low detection limits and high specificity, even in the presence of co-eluting matrix components. researchgate.net

Derivatization can also be employed in LC-MS/MS to enhance performance. nih.govnih.gov Reagents can be chosen to not only improve chromatographic retention on reversed-phase columns but also to increase ionization efficiency in the MS source, thereby boosting sensitivity. mdpi.com For example, reagents that introduce a permanently charged group or a readily ionizable moiety can significantly improve the signal-to-noise ratio. nih.govnih.govresearchgate.net Research has shown that agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can effectively derivatize carboxylic acids, leading to nearly 100% derivatization efficiency and enabling robust quantification at low levels. nih.govnih.gov

Spectrophotometric and Fluorometric Detection Methods

While chromatographic methods are essential for separation, detection relies on the physicochemical properties of the analyte.

Spectrophotometric (UV-Vis) detection is commonly coupled with HPLC. The dibenzofuran ring system in this compound contains a chromophore that absorbs light in the ultraviolet (UV) region. A Diode Array Detector (DAD) can record the entire UV spectrum of the eluting peak, which aids in peak identification and purity assessment. However, UV detection may lack the sensitivity required for trace analysis and can be susceptible to interference from other UV-absorbing compounds in the sample. nih.gov

Fluorometric detection offers significantly higher sensitivity and selectivity compared to UV-Vis absorbance. nih.gov While the native fluorescence of this compound may be limited, derivatization with a fluorescent tag can be employed. Reagents such as those based on the benzofurazan (B1196253) structure can react with the carboxylic acid group to produce a highly fluorescent derivative. researchgate.netresearchgate.net This pre-column or post-column derivatization allows for detection at much lower concentrations, making it suitable for trace analysis in demanding matrices. researchgate.net

Sample Preparation and Derivatization Techniques for Enhanced Analytical Performance

Effective sample preparation is crucial for reliable analysis, aiming to isolate the analyte from interfering matrix components and pre-concentrate it to a level suitable for detection. For this compound, this often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Derivatization is a key technique not just for enabling GC analysis but also for improving the performance of liquid chromatography and mass spectrometry. ias.ac.ingoogle.com As discussed, the primary goals of derivatization are to:

Increase volatility and thermal stability for GC. researchgate.net

Improve chromatographic peak shape and resolution.

Enhance detector response (e.g., by introducing a chromophore, fluorophore, or easily ionizable group). nih.govnih.govnih.gov

A novel approach combines extraction and derivatization using deep eutectic solvents (DES). A specific DES can act as both an extracting solvent for carboxylic acids from aqueous samples and a derivatizing agent, converting the acid into its methyl ester in the hot GC injection port. researchgate.net

Esterification is the most common form of derivatization for preparing carboxylic acids for GC analysis. researchgate.net This reaction converts the polar -COOH group into a less polar, more volatile ester group. gcms.cz

One widely used method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol (commonly methanol or butanol) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or boron trifluoride (BF₃). rug.nlmasterorganicchemistry.com A typical procedure using BF₃ in methanol involves heating the sample with the reagent, followed by cooling and extraction of the resulting methyl ester into an organic solvent like hexane. researchgate.net The extract is then washed, dried, and concentrated before injection into the GC. researchgate.net

Table 2: Common Esterification Reagents for GC Analysis of Carboxylic Acids

| Reagent | Derivative Formed | Typical Conditions | Notes |

|---|---|---|---|

| Boron Trifluoride (BF₃) in Alcohol | Alkyl Ester | Heat at 60-100 °C for 5-15 min. research-solution.comresearchgate.net | Common and effective catalyst for esterification. researchgate.net |

| Diazomethane (CH₂N₂) | Methyl Ester | Instantaneous reaction at room temp. research-solution.com | Highly efficient but toxic and potentially explosive. colostate.eduresearch-solution.com |

| Dialkylacetals (e.g., DMF-DMA) | Methyl Ester | Heat at 60 °C for 10-15 min. research-solution.com | Reacts with various active hydrogens; can be injected directly. researchgate.net |

| Acidified Alcohol (e.g., HCl in Methanol) | Methyl Ester | Reflux or heat. | A classic method for Fischer esterification. masterorganicchemistry.com |

Labeling Strategies for Mass Spectrometry Signal Enhancement

The inherent chemical properties of this compound, particularly its polarity and potential for ionization suppression, can present challenges for direct and sensitive analysis by mass spectrometry (MS). To overcome these limitations, various labeling strategies, primarily through derivatization of the carboxylic acid group, are employed to enhance the signal intensity and improve chromatographic performance.

Derivatization for Improved Ionization and Chromatographic Retention:

Chemical derivatization is a widely adopted strategy to modify the analyte's structure, thereby improving its analytical characteristics. For carboxylic acids like this compound, derivatization can increase hydrophobicity, leading to better retention on reversed-phase liquid chromatography (LC) columns, and introduce a readily ionizable moiety, which significantly boosts the signal in electrospray ionization (ESI) mass spectrometry.

Several derivatization reagents are available for carboxylic acids, and their selection depends on the desired outcome and the analytical platform. Common approaches include:

Esterification: Converting the carboxylic acid to an ester can decrease its polarity and improve its volatility for gas chromatography-mass spectrometry (GC-MS) analysis. However, for LC-MS, this may not always lead to significant signal enhancement.

Amidation: Reaction with an amine-containing reagent to form an amide is a prevalent strategy. Reagents containing a permanently charged group or a group that is easily protonated can dramatically increase ESI-MS response. Examples of such derivatizing agents applicable to carboxylic acids include:

3-Nitrophenylhydrazine (3-NPH): This reagent reacts with carboxylic acids in the presence of a coupling agent to form a derivative that can be readily analyzed by LC-MS/MS. This method has been shown to be effective for a wide range of carboxylic acids, offering good derivatization efficiency.

p-Dimethylaminophenacyl (DmPA) bromide: This is an isotope-coded labeling reagent that not only enhances the MS signal but also allows for accurate quantification through the introduction of a stable isotope tag. Derivatization with DmPA bromide has been reported to increase ESI efficiency by several orders of magnitude for various carboxylic acids.

Stable Isotope Labeling:

Stable isotope labeling is a powerful technique for quantitative analysis using mass spectrometry. This approach involves synthesizing an isotopically labeled internal standard of the analyte, for instance, by incorporating deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O). The labeled standard is chemically identical to the analyte but has a different mass. By spiking the sample with a known amount of the labeled standard, the analyte can be accurately quantified, as the standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression. For this compound, a ¹³C-labeled analogue would be an ideal internal standard for LC-MS/MS-based quantification.

Table 1: Potential Labeling Strategies for this compound

| Labeling Strategy | Reagent/Method | Principle of Signal Enhancement | Applicability |

| Derivatization | 3-Nitrophenylhydrazine (3-NPH) | Introduces a readily ionizable group, improves chromatographic retention. | LC-MS/MS |

| Derivatization | p-Dimethylaminophenacyl (DmPA) bromide | Introduces a positively charged group and allows for isotope labeling for accurate quantification. | LC-MS/MS |

| Stable Isotope Labeling | Synthesis of ¹³C or ²H labeled this compound | Serves as an internal standard to correct for matrix effects and ionization variability, enabling accurate quantification. | LC-MS/MS |

Method Validation: Selectivity, Linearity, Accuracy, Precision, and Detection Limits in Research Contexts

The validation of an analytical method is a critical process that ensures the reliability and reproducibility of the obtained results. For a compound like this compound, a validated method is essential for its accurate quantification in complex matrices such as urine, plasma, or environmental samples. The validation process involves assessing several key parameters as outlined by regulatory guidelines.

Selectivity:

Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank matrix samples from different sources to ensure that there are no interfering peaks at the retention time of the analyte and its internal standard. For an LC-MS/MS method, selectivity is further enhanced by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), which provides a high degree of certainty in analyte identification.

Linearity: